1-(Pyridin-4-yl)pentane-1,4-dione
Overview
Description
1-(Pyridin-4-yl)pentane-1,4-dione is an organic compound characterized by the presence of a pyridine ring attached to a pentane-1,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pentane-1,4-dione can be synthesized through the reaction of pyridin-4-carbaldehyde with methyl ketones in the presence of sodium hydride. This reaction typically involves a tandem process where the initial formation of an intermediate is followed by further transformations to yield the desired diketone . Another method involves the use of acetophenone and pyridine-4-carbaldehyde in the presence of bases such as barium isopropoxide or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents and conditions would be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)pentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the diketone.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(Pyridin-4-yl)pentane-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)pentane-1,4-dione involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions, influencing reaction pathways and enhancing reaction rates . The molecular targets include metal ions and enzymes, with pathways involving coordination-driven processes .
Comparison with Similar Compounds
1,5-Bis(pyridin-2-yl)pentane-1,5-dione: Similar in structure but with pyridine rings at different positions.
1,5-Bis(pyridin-2-yl)pent-2-ene-1,5-dione: Contains a double bond in the pentane chain.
Uniqueness: 1-(Pyridin-4-yl)pentane-1,4-dione is unique due to its specific positioning of the pyridine ring, which imparts distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of specialized coordination compounds and materials .
Properties
IUPAC Name |
1-pyridin-4-ylpentane-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)2-3-10(13)9-4-6-11-7-5-9/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJXNAOWGPSAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302797 | |
Record name | 1-(4-Pyridinyl)-1,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53842-13-0 | |
Record name | 1-(4-Pyridinyl)-1,4-pentanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53842-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Pyridinyl)-1,4-pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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